Arformoterol Tartrate

β2-Adrenoceptor Binding Affinity Receptor Pharmacology

Arformoterol tartrate is the isolated, pharmacologically active (R,R)-enantiomer of formoterol, eliminating the inactive and potentially counter-therapeutic (S,S)-enantiomer found in racemic mixtures. This single-isomer LABA demonstrates a two-fold higher affinity (Kd 2.9 nM) for β2-AR and a 26-hour half-life in COPD patients, with no chiral inversion in vivo. As the active pharmaceutical ingredient in the only FDA-approved nebulized LABA monotherapy for COPD, it is essential for receptor pharmacology studies and formulation R&D requiring enantiomerically pure β2-agonists. Secure this critical research material with certified ≥98% (HPLC) purity and comprehensive analytical documentation.

Molecular Formula C23H30N2O10
Molecular Weight 494.5 g/mol
CAS No. 200815-49-2
Cat. No. B1665759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArformoterol Tartrate
CAS200815-49-2
Synonyms(R,R)-Formoterol;  Formoterol;  arformoterol;  BD 40A;  eformoterol;  Foradil;  formoterol fumarate;  Oxis
Molecular FormulaC23H30N2O10
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1
InChIKeyFCSXYHUNDAXDRH-OKMNHOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arformoterol Tartrate: Single-Isomer Beta2-Agonist Procurement Guide for Respiratory Research and Formulation


Arformoterol tartrate (CAS 200815-49-2) is the isolated (R,R)-enantiomer of formoterol, a long-acting beta2-adrenergic receptor (β2-AR) agonist [1]. It is commercially supplied as a sterile aqueous inhalation solution for nebulization, with each 2 mL unit-dose vial containing 15 mcg of arformoterol (equivalent to 22 mcg of the tartrate salt) in an isotonic saline solution adjusted to pH 5.0 with citric acid and sodium citrate [2]. The compound is a white to off-white powder with a molecular weight of 494.5 g/mol (empirical formula C₁₉H₂₄N₂O₄•C₄H₆O₆, 1:1 salt) and demonstrates solubility in dimethyl sulfoxide with limited aqueous solubility [3].

Why Racemic Formoterol or Alternative LABAs Cannot Be Considered Equivalent Substitutes for Arformoterol Tartrate


Racemic formoterol contains an equimolar mixture of the active (R,R)-enantiomer and the essentially inactive (S,S)-enantiomer, with the latter exhibiting approximately 1,000-fold lower β2-agonist potency [1]. Preclinical evidence indicates that (S)-enantiomers of β2-agonists can exert distinct and sometimes opposing pharmacological effects compared to (R)-enantiomers, which may contribute to paradoxical airway responses observed with chronic administration of racemic mixtures [2]. Arformoterol eliminates this enantiomeric impurity, delivering only the pharmacologically active (R,R)-isomer without the chiral interference or potential counter-therapeutic effects associated with the (S,S)-form [1]. Furthermore, as a dedicated nebulized solution, arformoterol tartrate addresses a specific delivery niche inaccessible to dry powder inhaler (DPI) or metered-dose inhaler (MDI) formulations of racemic formoterol, making it the only nebulized LABA monotherapy approved for COPD maintenance in the United States [3].

Arformoterol Tartrate Quantitative Differentiation Evidence: Comparative Data Against Racemic Formoterol and In-Class Alternatives


Receptor Binding Affinity: 2-Fold Higher β2-Adrenoceptor Affinity of Arformoterol Tartrate Versus Racemic Formoterol

Arformoterol demonstrates a Kd of 2.9 nM for the human β2-adrenergic receptor, compared to a Kd of 5.2 nM for racemic formoterol, representing a 2-fold higher binding affinity . The (S,S)-enantiomer present in racemic formoterol exhibits dramatically reduced binding (Kd ≈ 3100 nM), making arformoterol approximately 1,000-fold more potent as a β2 ligand than the (S,S)-isomer alone [1]. The compound also displays approximately 39-fold selectivity for β2- over β1-adrenergic receptors (β1 Kd = 113 nM) and does not bind appreciably to β3-adrenergic, B2 bradykinin, NK1, or NK2 receptors at concentrations up to 3 μM [2].

β2-Adrenoceptor Binding Affinity Receptor Pharmacology

Clinical Trough FEV₁ Improvement: Arformoterol Tartrate 15 mcg vs Racemic Formoterol 12 mcg and 24 mcg DPI

In a 14-day, randomized, three-way crossover study of 39 COPD patients (baseline FEV₁ 1.4 L, 44.4% predicted), nebulized arformoterol 15 mcg twice daily produced a mean percent increase in trough FEV₁ from baseline of 19.1%, compared to 16.0% for racemic formoterol 12 mcg DPI and 18.2% for racemic formoterol 24 mcg DPI [1]. The 19.1% improvement achieved with arformoterol 15 mcg exceeded that of racemic formoterol 12 mcg by 3.1 absolute percentage points despite delivering similar systemic exposure to the active (R,R)-isomer [2]. Temporal changes in airway function paralleled changes in (R,R)-formoterol plasma concentrations across all treatment groups, confirming the direct relationship between active enantiomer exposure and bronchodilator response [1].

Pulmonary Function COPD Bronchodilation FEV₁

Active Enantiomer Pharmacokinetic Exposure Equivalence: Arformoterol 15 mcg Nebulized Matches Racemic Formoterol 12 mcg DPI

At steady state, nebulized arformoterol 15 mcg produced (R,R)-formoterol Cmax of 6.5 pg/mL and AUC(0-τ) of 56.5 pg·h/mL, compared to Cmax 6.2 pg/mL and AUC(0-τ) 46.3 pg·h/mL for racemic formoterol 12 mcg DPI [1]. The geometric mean ratios (90% CI) between these two treatments were 0.91 (0.76, 1.09) for Cmax and 1.16 (1.00, 1.35) for AUC, establishing pharmacokinetic similarity despite the different delivery platforms [2]. Critically, no (S,S)-formoterol was detectable following arformoterol administration, whereas racemic formoterol treatment resulted in measurable (S,S)-enantiomer concentrations [1]. The terminal elimination half-life of arformoterol in COPD patients was 26 hours following 15 mcg twice-daily administration for 14 days [3].

Pharmacokinetics Bioequivalence Systemic Exposure Drug Delivery

Absence of Chiral Inversion and (S,S)-Enantiomer Accumulation with Arformoterol Tartrate

Following repeated twice-daily administration of nebulized arformoterol 15 mcg for 14 days, plasma analysis revealed no evidence of chiral interconversion—the (S,S)-enantiomer remained undetectable throughout the study period [1]. In contrast, subjects receiving racemic formoterol DPI exhibited consistently measurable plasma concentrations of the (S,S)-enantiomer, which is approximately 1,000-fold less potent as a β2-agonist and has been associated with distinct pharmacological effects that may counteract bronchodilation [2]. The (S,S)-enantiomer's inverse agonist activity at the β2 receptor further underscores the potential therapeutic liability of administering the racemic mixture .

Stereochemistry Chiral Stability Enantiomeric Purity Metabolism

Nebulized Delivery Platform Differentiation: Arformoterol Tartrate as the Only Nebulized LABA Monotherapy for COPD

Arformoterol tartrate is the only long-acting beta-agonist (LABA) monotherapy approved in the United States as a nebulized solution for maintenance treatment of bronchoconstriction in COPD patients [1]. Alternative LABAs—including racemic formoterol, salmeterol, indacaterol, and olodaterol—are exclusively available as DPI or MDI formulations that require adequate inspiratory flow and coordinated actuation [2]. In vitro testing using the PARI LC Plus nebulizer with PARI DURA NEB 3000 compressor demonstrated a mean delivered dose from the mouthpiece of approximately 4.1 mcg (27.6% of nominal) at a mean flow rate of 3.3 L/min, with mean nebulization time of 6 minutes or less [3]. This delivery modality enables passive inhalation without patient coordination, making it suitable for elderly patients, those with severe airflow obstruction, or individuals unable to master inhaler technique [2].

Nebulization Drug Delivery COPD Management Inhaler Device

Combination Therapy Efficacy: Arformoterol Tartrate Plus Tiotropium Demonstrates Additive Bronchodilation

In a study evaluating combination therapy in COPD patients, the combination of nebulized arformoterol 15 mcg twice daily plus tiotropium 18 mcg DPI once daily demonstrated superior pulmonary function improvement compared to either agent alone [1]. The study concluded that the combination of nebulized arformoterol 15 mcg BID plus tiotropium 18 mcg DPI QD was the most effective regimen in improving pulmonary function and disease symptoms [1]. This additive effect is consistent with the complementary mechanisms of action: arformoterol provides β2-agonist-mediated bronchodilation, while tiotropium (a long-acting muscarinic antagonist, LAMA) targets cholinergic bronchoconstriction pathways [2].

Combination Therapy Dual Bronchodilation COPD LAMA/LABA

Arformoterol Tartrate: Validated Research and Clinical Procurement Scenarios Based on Quantitative Evidence


Nebulized Maintenance Therapy for COPD Patients Unable to Use DPI or MDI Devices

Arformoterol tartrate is the only LABA monotherapy available as a nebulized solution, making it the sole evidence-based option for patients with advanced COPD who lack adequate inspiratory flow (FEV₁ <44% predicted) or coordination to effectively use dry powder or metered-dose inhalers [1]. The 15 mcg twice-daily regimen via standard jet nebulizer achieves a mean delivered dose of approximately 4.1 mcg with a nebulization time ≤6 minutes, providing sustained 26-hour half-life bronchodilation without requiring active patient inhalation technique [2]. In the pivotal clinical trials, patients with moderate to severe COPD (mean baseline FEV₁ 1.4 L, 44.4% predicted) achieved a 19.1% mean increase in trough FEV₁ from baseline [3].

Pharmacological Research Requiring Pure (R,R)-Enantiomer Without (S,S)-Isomer Contamination

For receptor pharmacology studies investigating β2-adrenoceptor signaling without the confounding presence of the (S,S)-enantiomer, arformoterol tartrate provides a single-isomer alternative to racemic formoterol. The compound exhibits a Kd of 2.9 nM at human β2 receptors—2-fold higher affinity than racemic formoterol (Kd 5.2 nM)—and approximately 39-fold selectivity over β1 receptors (Kd 113 nM) [1]. Critically, unlike racemic formoterol, arformoterol demonstrates no chiral interconversion to the (S,S)-form in vivo, with the (S,S)-enantiomer remaining undetectable in plasma after 14 days of repeated dosing [2]. This ensures that observed pharmacological effects are attributable exclusively to the active (R,R)-isomer.

Combination Dual Bronchodilator Regimens with Existing LAMA Therapy

In clinical settings where patients are already established on tiotropium (a once-daily LAMA DPI) and require additional bronchodilation, the addition of nebulized arformoterol 15 mcg twice daily provides additive improvements in pulmonary function and symptom control [1]. This combination allows the LABA component to be delivered via nebulization while the LAMA component continues via DPI, avoiding the need for the patient to master a second inhaler device or coordinate actuation. The combination of nebulized arformoterol BID plus tiotropium QD was identified as the most effective regimen for improving pulmonary function among the tested comparators [2].

Bioequivalence and Formulation Development Studies Using Validated Nebulized Reference Product

Arformoterol tartrate inhalation solution (15 mcg/2 mL) serves as the reference listed drug (RLD) for generic nebulized arformoterol development, with established in vitro performance specifications using the PARI LC Plus nebulizer system. The product specifications include pH 5.0 (adjusted with citric acid and sodium citrate), isotonic saline vehicle, and LDPE unit-dose vial packaging [1]. In vitro testing demonstrates a mean delivered dose of 4.1 mcg (27.6% of nominal) with a mean nebulization time ≤6 minutes at a flow rate of 3.3 L/min [2]. The terminal half-life of 26 hours in COPD patients provides a pharmacokinetic benchmark for comparative systemic exposure assessments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arformoterol Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.